N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1492549-88-8
VCID: VC6617077
InChI: InChI=1S/C8H13N3S/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11)
SMILES: CC1=NSC(=N1)NC2CCCC2
Molecular Formula: C8H13N3S
Molecular Weight: 183.27

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine

CAS No.: 1492549-88-8

Cat. No.: VC6617077

Molecular Formula: C8H13N3S

Molecular Weight: 183.27

* For research use only. Not for human or veterinary use.

N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine - 1492549-88-8

Specification

CAS No. 1492549-88-8
Molecular Formula C8H13N3S
Molecular Weight 183.27
IUPAC Name N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine
Standard InChI InChI=1S/C8H13N3S/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11)
Standard InChI Key JBLDCIXELBSTHK-UHFFFAOYSA-N
SMILES CC1=NSC(=N1)NC2CCCC2

Introduction

Chemical Structure and Classification

Molecular Architecture

N-Cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine (IUPAC name: N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine) consists of a 1,2,4-thiadiazole core substituted with a cyclopentylamine group at position 5 and a methyl group at position 3. The thiadiazole ring is aromatic, with delocalized π-electrons contributing to its stability. The cyclopentyl group introduces steric bulk, while the methyl group enhances hydrophobicity.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂N₃S
Molecular Weight182.27 g/mol
IUPAC NameN-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine
SMILES NotationCN(C1CCCC1)C2=NC(=NS2)C
Aromatic Ring System1,2,4-Thiadiazole

Structural Analogues and Homologs

Thiadiazole derivatives share a common scaffold but differ in substituents. For example:

  • 3-Amino-1,2,4-thiadiazole: Lacks alkyl groups, used as a building block in drug discovery.

  • 5-Cyclopropyl-1,2,4-thiadiazole: Contains a smaller cyclopropane ring, altering steric and electronic profiles.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine typically involves cyclization and substitution reactions:

Cyclization of Thioamides

Thioamides react with nitriles under acidic conditions to form the thiadiazole ring. For example:

  • Reaction: Cyclopentylthiourea + methyl cyanide → Intermediate thiadiazoline.

  • Oxidation: Use of hydrogen peroxide or iodine yields the aromatic thiadiazole ring.

N-Alkylation

Post-cyclization, the amine group at position 5 undergoes alkylation with cyclopentyl halides:
Thiadiazol-5-amine+Cyclopentyl bromideBaseN-Cyclopentyl derivative\text{Thiadiazol-5-amine} + \text{Cyclopentyl bromide} \xrightarrow{\text{Base}} \text{N-Cyclopentyl derivative}

Purification and Analytical Data

  • Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound.

  • Spectroscopic Characterization:

    • ¹H NMR: Peaks at δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 2.4 ppm (methyl group).

    • LC-MS: Molecular ion peak at m/z 182.27 [M+H]⁺.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF); poorly soluble in water.

  • Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic heterocycles.

Table 2: Physicochemical Profile

PropertyValue
Melting PointDecomposes >250°C
LogP (Octanol-Water)2.1 (Predicted)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2N, 1S)

Reactivity

  • Electrophilic Substitution: Reacts at the sulfur or nitrogen atoms under acidic conditions.

  • Oxidation: Forms sulfoxides or sulfones with strong oxidizers (e.g., KMnO₄).

Biological Activities and Research Applications

Anticancer Mechanisms

  • Apoptosis Induction: Thiadiazoles activate caspase-3/7 in cancer cell lines (e.g., MCF-7 breast cancer).

  • Kinase Inhibition: Potential to block EGFR or VEGFR2 signaling pathways.

Table 3: Hypothesized Biological Targets

TargetProposed Effect
Topoisomerase IIDNA replication inhibition
TubulinMitotic arrest
Reactive Oxygen SpeciesOxidative stress induction

Agricultural Applications

  • Herbicidal Activity: Thiadiazoles disrupt photosynthesis in weeds.

  • Insect Growth Regulation: Interference with chitin synthesis in pests.

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